4-Morpholinobenzaldehyde

概要

説明

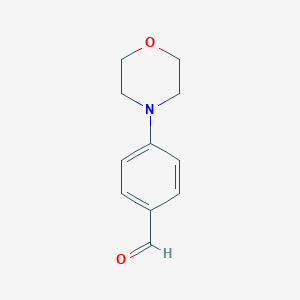

{11})H({13})NO(_{2}). It is characterized by a benzaldehyde moiety substituted with a morpholine ring at the para position. This compound is notable for its applications in organic synthesis and various scientific research fields.

Synthetic Routes and Reaction Conditions:

-

From Morpholine and 4-Iodobenzaldehyde:

Reaction: Morpholine reacts with 4-iodobenzaldehyde in the presence of a base such as potassium carbonate.

Conditions: The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Yield: This method provides a moderate to high yield of 4-Morpholinobenzaldehyde.

-

From 4-Nitrobenzaldehyde:

Reaction: 4-Nitrobenzaldehyde is first reduced to 4-aminobenzaldehyde, which then reacts with morpholine.

Conditions: Reduction can be achieved using hydrogen gas and a palladium catalyst, followed by nucleophilic substitution with morpholine.

Yield: This two-step process also yields a significant amount of the desired product.

Industrial Production Methods:

- Industrially, this compound can be synthesized using continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Products: Oxidation typically converts the aldehyde group to a carboxylic acid, forming 4-morpholinobenzoic acid[][3].

-

Reduction:

Reagents: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Products: Reduction of the aldehyde group yields 4-morpholinobenzyl alcohol.

-

Substitution:

Reagents: Various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO(_4) in acidic or basic medium.

Reduction: NaBH(_4) in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base like triethylamine.

Chemistry:

Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology:

Bioconjugation: It serves as a building block for the synthesis of bioconjugates used in imaging and diagnostic applications.

Medicine:

Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in oncology and neurology.

Industry:

Material Science: It is used in the production of polymers and advanced materials with specific properties.

作用機序

The mechanism by which 4-Morpholinobenzaldehyde exerts its effects depends on its application:

In Chemical Reactions: It acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions.

In Biological Systems: The morpholine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

類似化合物との比較

- 4-(1-Piperidinyl)benzaldehyde

- 4-(Diphenylamino)benzaldehyde

- 4-(1-Pyrrolidino)benzaldehyde

Comparison:

- 4-(1-Piperidinyl)benzaldehyde: Similar structure but with a piperidine ring, which may alter its reactivity and biological activity.

- 4-(Diphenylamino)benzaldehyde: Contains a diphenylamino group, making it more hydrophobic and potentially more stable.

- 4-(1-Pyrrolidino)benzaldehyde: Features a pyrrolidine ring, which can influence its electronic properties and reactivity.

Uniqueness:

- The presence of the morpholine ring in 4-Morpholinobenzaldehyde imparts unique solubility and reactivity characteristics, making it particularly useful in specific synthetic and biological applications.

生物活性

4-Morpholinobenzaldehyde (CAS No. 1204-86-0) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol

- Structure : The compound features a morpholine ring and an aldehyde functional group, which are critical for its biological interactions.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : It has been reported to inhibit various enzymes, particularly aldehyde dehydrogenases (ALDHs), which are crucial in cancer metabolism. Specifically, analogues of this compound have shown selective inhibition of ALDH isoforms associated with prostate cancer, demonstrating IC50 values ranging from 1.29 to 5.67 μM against different cell lines .

- Antimicrobial Activity : The compound has also been investigated for its potential as an antimicrobial agent. A study highlighted its effectiveness against Mycobacterium tuberculosis by targeting the MenA enzyme in the menaquinone biosynthetic pathway, with IC50 values reported between 13-22 μM .

- Anticancer Properties : Research indicates that this compound and its derivatives can induce apoptosis in cancer cells, particularly in prostate and lung cancer models. The compound's ability to modulate cellular pathways involved in cell proliferation and survival makes it a candidate for further anticancer drug development .

Case Study 1: Prostate Cancer Cell Lines

In a study examining the effects of various analogues of this compound on prostate cancer cell lines (PC-3, LNCaP, DU145), it was found that several compounds exhibited potent antiproliferative activity. The study utilized MTT assays to determine cell viability and established a clear dose-response relationship, indicating that structural modifications could enhance potency against specific ALDH isoforms .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| DEAB | >200 | PC-3 |

| Compound 18 | 1.61 | LNCaP |

| Compound 19 | 1.29 | LNCaP |

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

Another significant investigation focused on the role of this compound in inhibiting the growth of Mycobacterium tuberculosis. The study demonstrated that the compound's derivatives could effectively disrupt the electron transport chain in mycobacteria, leading to significant reductions in bacterial viability when used in combination therapy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at the para position of the benzaldehyde moiety have been shown to influence both enzyme inhibition and cytotoxicity profiles:

- Compounds with more lipophilic substituents tend to exhibit higher potency.

- The flexibility of side chains also plays a role in enhancing binding affinity to target enzymes.

特性

IUPAC Name |

4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAQOAXQMISINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303076 | |

| Record name | 4-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-86-0 | |

| Record name | 4-Morpholinobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 156543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1204-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of heterocyclic compounds can be synthesized using 4-morpholinobenzaldehyde as a starting material?

A1: this compound serves as a versatile building block in synthesizing various heterocyclic compounds. Research demonstrates its utility in creating:

- Thiazolopyridines: this compound can be condensed with thiazolinone derivatives and malononitrile to yield novel thiazolo[3,2-a]pyridine structures. []

- Coumarin derivatives: Reacting this compound with 3-acetylcoumarin via a Claisen-Schmidt reaction produces (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, a coumarin-based chalcone. []

- Chalcones incorporating isoquinoline: Condensing this compound with triazoloisoquinolines, synthesized separately from isoquinoline and hydrazonoyl chlorides, yields these novel chalcones. []

- Dihydrotetrazolopyrimidine derivatives: Employing a Biginelli reaction with this compound, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid catalyst leads to the formation of ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. []

- Ruthenium (II) polypyridyl complexes: Reacting this compound with 1,10-phenanthroline-5,6-dione creates a ligand, which can then be complexed with Ruthenium (II) polypyridyl precursors to yield luminescent complexes with potential applications as pH sensors. []

Q2: How does the morpholine moiety in this compound contribute to the biological activity of the synthesized compounds?

A2: While the provided research focuses heavily on synthesis and characterization, some studies offer insights into the potential biological relevance of the morpholine moiety:

- Antimicrobial activity: Chalcones synthesized using this compound demonstrate antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as fungi. This suggests the morpholine group, potentially through its influence on electron distribution and overall molecule polarity, contributes to the observed antimicrobial properties. []

- Anticancer potential: The coumarin derivative synthesized with this compound exhibits anticancer activity against breast and cervical cancer cell lines. While the specific mechanism requires further investigation, the presence of the morpholine ring could influence target binding or drug-like properties. []

Q3: What spectroscopic techniques are commonly employed to characterize compounds derived from this compound?

A3: Researchers utilize a combination of spectroscopic methods to confirm the structure and identity of synthesized compounds, including:

- FTIR Spectroscopy: Provides information about functional groups present in the molecule. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are frequently employed to determine the structure and confirm the connectivity of atoms within the molecule. [, , ]

- High-resolution electrospray ionization mass spectrometry (HRESI-MS): Used to determine the exact molecular mass of the synthesized compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。